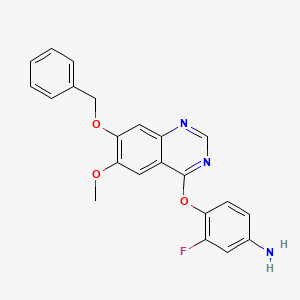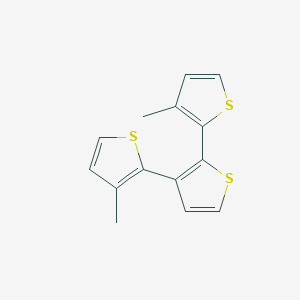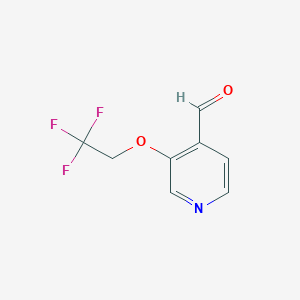
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde: is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the isonicotinaldehyde structure, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinic acid.
Reduction: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoroethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology:
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine:
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its trifluoroethoxy group can enhance the bioavailability and efficacy of therapeutic agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and coatings.
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde and its derivatives depends on their specific molecular targets. The trifluoroethoxy group can interact with various biological macromolecules, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to diverse biological effects.
相似化合物的比较
- 3-(2,2,2-Trifluoroethoxy)benzaldehyde
- 3-(2,2,2-Trifluoroethoxy)pyridine
- 3-(2,2,2-Trifluoroethoxy)aniline
Comparison:
Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is unique due to its isonicotinaldehyde core, which provides distinct reactivity and biological activity. The presence of the trifluoroethoxy group enhances its chemical stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-3-12-2-1-6(7)4-13/h1-4H,5H2 |
InChI 键 |
STXTVRUALJJLEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


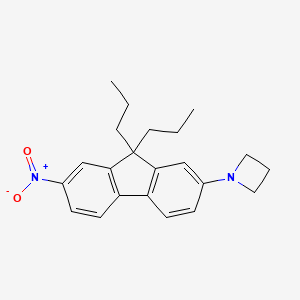

![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
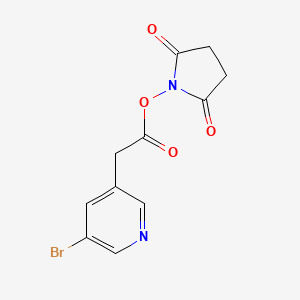
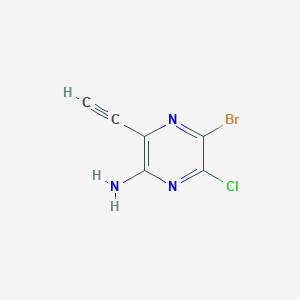
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)

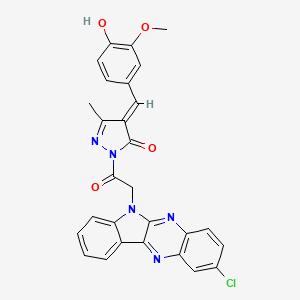

![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
